![molecular formula C11H15ClN2O B1407127 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride CAS No. 1440535-59-0](/img/structure/B1407127.png)
2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride
Overview
Description
2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride, often referred to as EAPA-HCl, is a small molecule that has a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of biochemical and physiological studies, and its versatility makes it an ideal choice for researchers. EAPA-HCl has been used to study the mechanism of action of various drugs, to study the biochemical and physiological effects of various compounds, and to develop new drugs and therapeutic agents. In
Scientific Research Applications
Kinetic Sonication Effects in Aqueous Solutions
Research by Piiskop et al. (2013) explored the kinetic effects of sonication on the hydrolysis of 4-methoxyphenyl dichloroacetate in acetonitrile-water mixtures. This study provides insights into how ultrasound can affect reactions involving similar compounds, including 2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride (Piiskop et al., 2013).
Structural Analysis of Diastereoisomers
Ladraa et al. (2009) analyzed the diastereoisomers of a compound structurally related to 2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride. Their findings on crystal structures and molecular interactions can be relevant for understanding similar compounds (Ladraa et al., 2009).
Sonication Effects Beyond Cavitation
A study by Tuulmets et al. (2014) on the non-radical reactions under sonication, including the hydrolysis of 4-methoxyphenyl dichloroacetate in acetonitrile-water mixtures, offers insights into the sonication effects that may extend to similar compounds (Tuulmets et al., 2014).
Photo-stability in Aqueous Solutions
Hanamori et al. (1992) investigated the photo-stability of ethyl 2-[4,5-bis(4-methoxyphenyl)thiazole-2-yl]pyrrol-1-ylacetate in aqueous solutions containing acetonitrile. Their findings may shed light on the stability of similar compounds under various light sources (Hanamori et al., 1992).
X-ray Powder Diffraction Data
Research by Maixner et al. (2017) on 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one hydrochloride provides crucial data on its molecular structure through X-ray powder diffraction, which could be applied to the study of 2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride (Maixner et al., 2017).
properties
IUPAC Name |
2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-3-13-11(8-12)9-4-6-10(14-2)7-5-9;/h4-7,11,13H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNSUCZEZSVFJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C#N)C1=CC=C(C=C1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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